An In-depth Technical Guide to the Chemical Properties of N-methyl-3-phenylpropan-1-amine
An In-depth Technical Guide to the Chemical Properties of N-methyl-3-phenylpropan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methyl-3-phenylpropan-1-amine is a secondary amine of significant interest in medicinal chemistry and pharmaceutical development. Structurally related to a class of compounds known for their interaction with monoamine transporters, it is recognized as a key impurity and synthetic intermediate of the widely prescribed antidepressant, fluoxetine.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and analytical methods, offering valuable insights for researchers engaged in drug discovery and development.
Physicochemical Properties
N-methyl-3-phenylpropan-1-amine is a clear, colorless to pale yellow liquid at room temperature.[3] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 23580-89-4 | [2] |
| Molecular Formula | C₁₀H₁₅N | [2] |
| Molecular Weight | 149.23 g/mol | [4] |
| Boiling Point | 227.4 °C | [3] |
| Density | 0.909 g/cm³ | [3] |
| Refractive Index | 1.504 | [3] |
Synthesis of N-methyl-3-phenylpropan-1-amine
The synthesis of N-methyl-3-phenylpropan-1-amine can be efficiently achieved through two primary routes: reductive amination of 3-phenylpropanal and N-methylation of 3-phenylpropylamine.
Reductive Amination of 3-Phenylpropanal
This is a common and high-yielding one-pot reaction.[4] It involves the initial formation of an imine from 3-phenylpropanal and methylamine, which is then reduced in situ to the desired secondary amine.[5]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 3-phenylpropanal (1 equivalent) in a suitable solvent such as methanol or dichloromethane.
-
Amine Addition: Add a solution of methylamine (e.g., 2M in methanol, 1.5-2 equivalents) to the flask.
-
Imine Formation: Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the imine intermediate.
-
Reduction: Cool the mixture in an ice bath and add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise. Other reducing agents like sodium borohydride (NaBH₄) can also be used.[5]
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure N-methyl-3-phenylpropan-1-amine.[4]
N-methylation of 3-Phenylpropylamine (Eschweiler-Clarke Reaction)
An alternative route involves the direct methylation of the primary amine, 3-phenylpropylamine, using the Eschweiler-Clarke reaction.[6] This method utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent.[6][7] A key advantage of this reaction is that it prevents over-methylation to form quaternary ammonium salts.[6]
N-Nitrosation
With nitrous acid (HNO₂), secondary amines like N-methyl-3-phenylpropan-1-amine undergo N-nitrosation to form N-nitrosamines. It is important to note that many N-nitrosamines are potent carcinogens.
Spectroscopic Profile
The structural identification of N-methyl-3-phenylpropan-1-amine can be confirmed through various spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group (typically in the range of 7.1-7.3 ppm), the protons of the propyl chain, and a singlet for the N-methyl group (around 2.4 ppm). The protons on the carbon adjacent to the nitrogen will be deshielded and appear further downfield.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the phenyl ring, the three carbons of the propyl chain, and the N-methyl carbon. The carbon attached to the nitrogen will be deshielded compared to the other aliphatic carbons. [8][9]* IR Spectroscopy: The infrared spectrum will show characteristic C-H stretching vibrations for the aromatic and aliphatic portions of the molecule. As a secondary amine, a single, weak to medium N-H stretching band is expected around 3300-3500 cm⁻¹.
-
Mass Spectrometry: In the mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z = 149. A common fragmentation pattern for amines is the alpha-cleavage, which would lead to the formation of a stable iminium ion. [10]
Pharmacological and Toxicological Profile
Pharmacology
While N-methyl-3-phenylpropan-1-amine itself is not a marketed drug, its structural similarity to potent monoamine reuptake inhibitors suggests a likely interaction with monoamine transporters. [6][11]Compounds with the 3-phenylpropylamine scaffold are known to bind to the serotonin transporter (SERT), norepinephrine transporter (NET), and to a lesser extent, the dopamine transporter (DAT). [12][13]For instance, derivatives of N-methyl-3-phenylpropan-1-amine have shown high affinity for NET, with some exhibiting Kd values in the low nanomolar range. [14][15]This suggests that N-methyl-3-phenylpropan-1-amine may act as a norepinephrine and/or serotonin reuptake inhibitor. Further in vitro binding and functional assays are required to fully elucidate its pharmacological profile.
Toxicology
The safety profile of N-methyl-3-phenylpropan-1-amine indicates that it is a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified as follows:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed. [1][16]* Serious Eye Damage (Category 1): Causes serious eye damage. [1][16]* Hazardous to the aquatic environment, long-term hazard (Category 3): Harmful to aquatic life with long-lasting effects. [1][16] The LD50 for the closely related compound, 3-phenyl-1-propanol, has been reported as 2300 mg/kg (oral, rat). [17]While not directly applicable, this provides an estimate of its acute oral toxicity. Standard laboratory safety precautions, including the use of personal protective equipment, should be strictly followed when handling this compound.
Analytical Methods
Accurate and reliable analytical methods are crucial for the quantification and identification of N-methyl-3-phenylpropan-1-amine, particularly in the context of its role as a pharmaceutical impurity.
High-Performance Liquid Chromatography (HPLC)
A robust HPLC method for the analysis of fluoxetine and its impurities, including N-methyl-3-phenylpropan-1-amine, has been developed. [18] Experimental Protocol:
-
Column: Gemini-C18 (150 mm × 4.6 mm, 3.0 µm) or equivalent C18 column. [18]* Mobile Phase: A gradient elution using a mixture of methanol, water, and triethylamine. [18]* Flow Rate: 1.0 mL/min. [18]* Detection: UV at 215 nm. [18]* Run Time: 60 minutes. [18] This method can be adapted and optimized for specific analytical needs. For chiral separations of related phenylpropylamines, chiral columns such as Cyclobond I or the use of chiral mobile phase additives like cyclodextrins have been successfully employed. [16]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like N-methyl-3-phenylpropan-1-amine.
Experimental Protocol:
-
Column: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS). [19]* Injector: Split/splitless injector, typically at a temperature of 250-280 °C.
-
Oven Program: A temperature gradient is typically used, for example, starting at a lower temperature (e.g., 60-80 °C) and ramping up to a higher temperature (e.g., 280 °C) to ensure good separation.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operated in electron ionization (EI) mode. For quantitative analysis, selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity, monitoring characteristic fragment ions. [20]
Conclusion
N-methyl-3-phenylpropan-1-amine is a compound of considerable interest due to its structural relationship with important psychoactive drugs and its status as a key impurity in the synthesis of fluoxetine. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for researchers in the fields of medicinal chemistry and drug development. The analytical methods outlined in this guide provide a solid foundation for its detection and quantification, ensuring the quality and safety of related pharmaceutical products. Further investigation into its pharmacological and toxicological profiles will be crucial in fully characterizing its biological significance.
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